3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride
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Overview
Description
3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride is a chemical compound with the molecular formula C13H17ClFN3O It is known for its unique structure, which includes a phenol group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the reaction of 3-methyl-1H-pyrazole with 2-fluoroethylamine under controlled conditions to form the intermediate 1-(2-fluoroethyl)-3-methylpyrazole. This intermediate is then reacted with 3-hydroxybenzylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[[[1-(2-Fluoroethyl)-4-methylpyrazol-5-yl]amino]methyl]phenol
- 3-[[[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methyl]amino]methyl]phenol
Uniqueness
3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenol group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H17ClFN3O |
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Molecular Weight |
285.74 g/mol |
IUPAC Name |
3-[[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H16FN3O.ClH/c1-10-13(9-17(16-10)6-5-14)15-8-11-3-2-4-12(18)7-11;/h2-4,7,9,15,18H,5-6,8H2,1H3;1H |
InChI Key |
NHOLRHJSULBNRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)O)CCF.Cl |
Origin of Product |
United States |
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